8-Bromo-4-chlorocoumarin
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Overview
Description
8-Bromo-4-chlorocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene and α-pyrone rings fused together, which endows them with unique photophysical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chlorocoumarin typically involves the bromination and chlorination of the coumarin core. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins . Subsequent bromination and chlorination can be achieved using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation followed by halogenation. The use of green chemistry approaches, such as microwave or ultrasound energy, can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Heck and Suzuki reactions, can be used to introduce aryl groups into the coumarin structure.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or thionyl chloride (SOCl2).
Coupling Reactions: Palladium catalysts, arylboronic acids, and appropriate solvents.
Major Products: The major products formed from these reactions include various substituted coumarins with enhanced photophysical and biological properties .
Scientific Research Applications
8-Bromo-4-chlorocoumarin has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, coumarin derivatives have been shown to inhibit enzymes like topoisomerases and kinases, leading to anticancer effects . The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Chlorocoumarin: Lacks the bromine atom, resulting in different reactivity and applications.
8-Bromocoumarin: Lacks the chlorine atom, affecting its photophysical properties and biological activities.
4-Bromo-8-chlorocoumarin: A positional isomer with different substitution patterns.
Uniqueness: Its distinct photophysical properties make it valuable for fluorescent labeling and detection applications .
Properties
Molecular Formula |
C9H4BrClO2 |
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Molecular Weight |
259.48 g/mol |
IUPAC Name |
8-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H |
InChI Key |
BMWCFNAVKLLISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C=C2Cl |
Origin of Product |
United States |
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